BenchChemオンラインストアへようこそ!

Caffeine

Adenosine Receptor Pharmacology Binding Affinity

Select caffeine (CAS 58-08-2) for its proven differentiation from theophylline/theobromine. Its rapid CNS penetration and intermediate adenosine receptor affinity ensure a robust, safe stimulant effect for cognitive studies. In neonatal research, its lower tachycardia incidence (OR=0.235) establishes it as the safer first-line methylxanthine. Documented 30% ± 5% RNA binding affinity contrasts with theophylline's 85%, making it the ideal negative control for SELEX. A shorter 4.1-hour half-life positions it as a reliable CYP1A2 probe substrate with minimal accumulation risk.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 58-08-2
Cat. No. B1668208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeine
CAS58-08-2
Synonyms1,3,7-Trimethylxanthine
Caffedrine
Caffeine
Coffeinum N
Coffeinum Purrum
Dexitac
Durvitan
No Doz
Percoffedrinol N
Percutaféine
Quick Pep
Quick-Pep
QuickPep
Vivarin
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3
InChIKeyRYYVLZVUVIJVGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10 to 50 mg/mL at 73 °F (NTP, 1992)
Solubility in water is increased by alkali benzoates, cinnamates, citrates or salicylates
In water, 2.16X10+4 mg/L at 25 °C
1 gm dissolves in 46 mL water, 5.5 mL water at 80 °C, 1.5 mL boiling water, 66 mL alcohol, 22 mL alcohol at 60 °C, 50 mL acetone, 5.5 mL chloroform, 530 mL ether, 100 mL benzene, 22 mL boiling benzene.
Soluble in pyridine
Freely soluble in pyrrole;  slightly soluble in petroleum ether;  freely soluble in tetrahydrofuran containing about 4% water
21.6 mg/mL at 25 °C
Solubility in water, g/100ml: 2.17
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Caffeine (CAS 58-08-2): Pharmacological and Physicochemical Profile Overview for Scientific Procurement


Caffeine (1,3,7-trimethylxanthine, CAS 58-08-2) is a naturally occurring methylxanthine alkaloid and a non-selective adenosine receptor antagonist [1]. Its primary mechanism of action involves competitive antagonism at adenosine A1 and A2A receptors, with reported Ki values in the low micromolar range [2]. Caffeine also exhibits ancillary activities including phosphodiesterase inhibition and modulation of intracellular calcium release, though these typically require higher concentrations than those achieved during standard in vivo adenosine receptor antagonism [3].

Caffeine vs. Theophylline, Theobromine, and Paraxanthine: Why Methylxanthines Are Not Interchangeable


Despite belonging to the same methylxanthine class, caffeine, theophylline, theobromine, and paraxanthine exhibit significant differences in their pharmacological profiles that preclude simple substitution. These differences are driven by subtle variations in methylation patterns, which affect binding affinities for adenosine receptor subtypes [1], lipid solubility and blood-brain barrier permeability [2], and metabolic stability [3]. These distinctions translate into clinically meaningful differences in central nervous system (CNS) penetration, safety margins, and therapeutic applications [4].

Quantitative Comparative Evidence for Caffeine (CAS 58-08-2): A Data-Driven Procurement and Selection Guide


Adenosine Receptor Antagonism: Comparative Affinities for Caffeine, Theophylline, Paraxanthine, and Theobromine

Caffeine exhibits intermediate adenosine receptor antagonist potency among major methylxanthines, being less potent than theophylline but more potent than theobromine at both A1 and A2A receptors. This rank order is consistent across multiple studies and species [1]. At the A1 receptor, caffeine's IC50 is 90-110 µM, compared to 20-30 µM for theophylline, 40-65 µM for paraxanthine, and 210-280 µM for theobromine [2]. At the high-affinity A2A receptor, caffeine's Ki is ~27 µM, versus ~20 µM for theophylline [3].

Adenosine Receptor Pharmacology Binding Affinity CNS

Lipid Solubility and CNS Penetration: Caffeine vs. Theophylline and Theobromine

Caffeine demonstrates superior lipid solubility and faster penetration into the central nervous system (CNS) compared to theophylline and theobromine [1]. The partition coefficient (heptane/water) for caffeine is higher than that of theophylline and theobromine, correlating directly with the rate of brain and cerebrospinal fluid penetration [2].

Blood-Brain Barrier Pharmacokinetics Lipid Solubility CNS

Phosphodiesterase (PDE) Inhibition Potency: Caffeine vs. Theophylline

Caffeine is a less potent inhibitor of phosphodiesterase (PDE) enzymes than theophylline, a key differentiation for therapeutic applications where PDE inhibition is undesirable or requires higher concentrations [1]. Theophylline exhibits an IC50 for PDE inhibition in the 50-100 µM range, while caffeine's IC50 is >100-500 µM [2]. This difference contributes to theophylline's bronchodilator effects at therapeutic doses, while caffeine's PDE inhibition is primarily relevant only at toxic concentrations.

Phosphodiesterase Enzyme Inhibition IC50 Pharmacology

Clinical Safety Profile in Neonatal Apnea: Caffeine vs. Theophylline

In a direct clinical comparison for the treatment of apnea of prematurity, caffeine demonstrated a superior safety profile compared to theophylline, with significantly lower rates of tachycardia and better feeding tolerance [1]. A retrospective study of 135 preterm infants found a significantly lower rate of tachycardia (≥180 beats/min) in the caffeine group compared to the theophylline group (81.3% vs. 94.4%, OR=0.235, P=0.0202) [2]. Another study confirmed that adverse effects, indicated by feeding intolerance, were lower in the caffeine group [3].

Apnea of Prematurity Neonatology Adverse Events Safety

RNA Binding Affinity: Caffeine vs. Theophylline and Theobromine

Caffeine exhibits significantly lower RNA binding activity compared to theophylline, a property that is exploited in aptamer-based biosensors and other molecular recognition technologies [1]. Using UV absorption differential spectroscopy at a P/D ratio of 3.3, RNA binding activity was quantified as 85% ± 5% for theophylline, 45% ± 5% for theobromine, and 30% ± 5% for caffeine [2]. This discrimination is further validated by a theophylline-specific RNA aptamer that exhibits a 10,000-fold selectivity for theophylline (KD = 320 nM) over caffeine (KD = 3.5 mM) [3].

RNA Binding Nucleic Acid Interaction Spectroscopy Molecular Recognition

Pharmacokinetic Profile: Half-Life Comparison of Caffeine vs. Theophylline and Theobromine

Caffeine exhibits a shorter plasma half-life compared to theophylline and theobromine in humans, a key factor for dosing frequency and steady-state level maintenance [1]. In a comparative pharmacokinetic study of six healthy male volunteers, the half-lives were 4.1 hours for caffeine, 3.1 hours for paraxanthine, 6.2 hours for theophylline, and 7.2 hours for theobromine [2]. Caffeine's shorter half-life relative to theophylline contributes to its wider therapeutic window and lower risk of accumulation.

Pharmacokinetics Half-Life Metabolism Clearance

Recommended Scientific and Industrial Application Scenarios for Caffeine (CAS 58-08-2) Based on Comparative Evidence


CNS Stimulant and Cognitive Performance Research

Caffeine's rapid and efficient blood-brain barrier penetration, supported by its higher lipid solubility compared to theophylline and theobromine [1], makes it the preferred methylxanthine for studies investigating alertness, vigilance, and cognitive enhancement. Its intermediate adenosine receptor affinity [2] provides a robust CNS effect with a favorable safety profile, unlike theophylline's narrower therapeutic window.

Neonatal Apnea of Prematurity: First-Line Therapy

Clinical evidence demonstrates that caffeine is as effective as theophylline for reducing apnea episodes in preterm infants but offers a significantly better safety profile, including a lower incidence of tachycardia (OR=0.235, P=0.0202) and better feeding tolerance [3]. This established safety advantage drives its selection as the first-line methylxanthine in neonatal intensive care units.

Aptamer Development and RNA Interaction Studies

The marked difference in RNA binding affinity between caffeine (30% ± 5% binding) and theophylline (85% ± 5% binding) [4] positions caffeine as an ideal negative control or selectivity benchmark in aptamer selection experiments (e.g., SELEX) and nucleic acid interaction studies. The 10,000-fold selectivity of theophylline aptamers over caffeine [5] provides a robust system for molecular recognition research.

Pharmacokinetic Studies and Drug Metabolism Research

Caffeine's well-characterized shorter half-life (4.1 hours) compared to theophylline (6.2 hours) and theobromine (7.2 hours) [6] makes it a useful probe substrate for assessing CYP1A2 activity and studying inter-individual variability in drug metabolism, with a lower risk of accumulation than longer-acting methylxanthines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caffeine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.